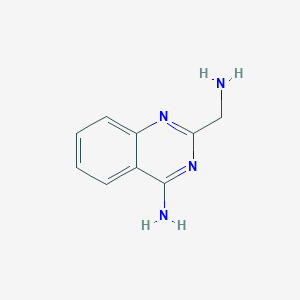

2-(Aminomethyl)quinazolin-4-amine

説明

2-(Aminomethyl)quinazolin-4-amine is a heterocyclic compound with the molecular formula C9H10N4. It is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry . Quinazoline derivatives have been extensively studied due to their potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities .

作用機序

Target of Action

2-(Aminomethyl)quinazolin-4-amine, a derivative of quinazolinone, has been found to exhibit broad-spectrum antimicrobial activity . The primary targets of this compound are bacterial cells, particularly Pseudomonas aeruginosa . This bacterium is known for its role in various infections and its resistance to many antibiotics.

Mode of Action

The compound interacts with its targets by inhibiting biofilm formation, a key survival strategy of Pseudomonas aeruginosa . Biofilms are communities of bacteria that are protected by a self-produced matrix, making them highly resistant to antibiotics. By inhibiting biofilm formation, this compound disrupts the bacteria’s defenses, making them more susceptible to treatment .

Biochemical Pathways

The compound affects the quorum sensing system of Pseudomonas aeruginosa, a communication system that bacteria use to coordinate behavior . By disrupting this system, the compound prevents the bacteria from forming biofilms and expressing other virulence factors . This includes decreasing cell surface hydrophobicity, which compromises bacterial cell adhesion, and curtailing the production of exopolysaccharides, a major component of the biofilm matrix .

Pharmacokinetics

Modifications to the quinazoline scaffold can impact the compound’s bioavailability, as well as its absorption and distribution in the body .

Result of Action

The result of the compound’s action is a significant reduction in the virulence and survival of Pseudomonas aeruginosa . By inhibiting biofilm formation and other virulence factors, the compound makes the bacteria more susceptible to treatment .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other microbial species, the pH of the environment, and the availability of nutrients can all impact the efficacy of the compound . Additionally, the compound’s stability could be affected by factors such as temperature and light exposure .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)quinazolin-4-amine typically involves the use of metal-catalyzed reactions. One common method is the palladium-catalyzed intramolecular aryl C(sp2)-H amidination, which uses N-arylamidines and isonitriles in the presence of a base such as cesium carbonate in toluene under an oxygen atmosphere . Another method involves the copper-mediated tandem C(sp2)-H amination and annulation of benzamides and amidines .

Industrial Production Methods

Industrial production of quinazoline derivatives, including this compound, often employs large-scale metal-catalyzed reactions due to their efficiency and high yield. The use of transition metals like palladium and copper is common in these processes .

化学反応の分析

Types of Reactions

2-(Aminomethyl)quinazolin-4-amine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinazolinone derivatives.

Reduction: Reduction reactions can convert quinazoline derivatives into their corresponding dihydroquinazoline forms.

Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents like alkyl halides and acyl chlorides are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities and are used in medicinal chemistry .

科学的研究の応用

2-(Aminomethyl)quinazolin-4-amine has a wide range of scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex quinazoline derivatives.

Biology: This compound is studied for its potential as an antimicrobial and anticancer agent.

Industry: It is used in the development of new pharmaceuticals and agrochemicals.

類似化合物との比較

Similar Compounds

Quinazolin-4-amine: Similar in structure but lacks the aminomethyl group.

2-Methylquinazolin-4-amine: Contains a methyl group instead of an aminomethyl group.

4-Aminoquinazoline: Lacks the aminomethyl group at the 2-position

Uniqueness

2-(Aminomethyl)quinazolin-4-amine is unique due to the presence of the aminomethyl group at the 2-position, which enhances its reactivity and potential biological activity. This structural feature allows for more diverse chemical modifications and interactions with biological targets .

生物活性

2-(Aminomethyl)quinazolin-4-amine is a compound of significant interest in medicinal chemistry, primarily due to its potential biological activities. This article explores its synthesis, biological evaluations, mechanisms of action, and structure-activity relationships (SAR) based on diverse research findings.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from various precursors, including halogeno-quinazoline derivatives. A common approach includes:

- Formation of Quinazoline Ring : Initial cyclization reactions involving ortho-aminoaryl ketones.

- Aminomethylation : The introduction of the aminomethyl group is often achieved through reductive amination or similar methodologies.

Anticancer Properties

Recent studies have evaluated the anticancer potential of this compound and its derivatives against various cancer cell lines. Notably, the compound has shown promising results in inhibiting the proliferation of human cervical (HeLa and SiHa), breast (MCF-7 and MDA-MB-231), and ovarian (A2780) cancer cell lines.

| Cell Line | IC50 (μM) |

|---|---|

| HeLa | 0.50 |

| MDA-MB-231 | 0.62 |

| A2780 | 0.33 |

These results indicate that modifications to the quinazoline structure can enhance its antiproliferative activity, with some derivatives displaying IC50 values as low as 0.33 μM against cervical cancer cells .

Antimicrobial Activity

In addition to anticancer effects, this compound has been investigated for its antimicrobial properties. Preliminary studies suggest that this compound exhibits significant activity against various bacterial strains, potentially disrupting bacterial cell membranes or inhibiting essential enzymatic pathways .

The precise mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that:

- Target Interaction : The compound may interact with specific cellular targets involved in proliferation and survival pathways.

- Induction of Apoptosis : Evidence suggests that it could induce apoptosis in cancer cells by modulating signaling pathways related to cell death .

- Enzymatic Inhibition : Its antimicrobial activity may be linked to the inhibition of critical enzymes necessary for bacterial growth.

Structure-Activity Relationships (SAR)

The SAR studies indicate that the biological activity of this compound can be significantly influenced by structural modifications:

- Substituents on the Quinazoline Ring : The presence and position of substituents such as alkyl or aryl groups can enhance potency.

- Aminomethyl Group Variations : Different alkyl chain lengths and functional groups on the aminomethyl moiety have been shown to affect both anticancer and antimicrobial activities.

Case Studies

Several case studies highlight the effectiveness of derivatives based on this compound:

- Study on Anticancer Activity : A series of derivatives were synthesized and tested against a panel of cancer cell lines, revealing a correlation between structural modifications and increased cytotoxicity .

- Antimicrobial Evaluation : Another study assessed the compound's efficacy against bacterial strains, demonstrating notable inhibition zones in agar diffusion assays .

特性

IUPAC Name |

2-(aminomethyl)quinazolin-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N4/c10-5-8-12-7-4-2-1-3-6(7)9(11)13-8/h1-4H,5,10H2,(H2,11,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMAXGPIXUFHFJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NC(=N2)CN)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1861851-83-3 | |

| Record name | 2-(aminomethyl)quinazolin-4-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。